25H-NBOMe hydrochloride

Neuropharmacology Receptor Binding SAR Studies

Reproducibility in NBOMe SAR studies demands a rigorously defined unsubstituted baseline. 25H-NBOMe hydrochloride provides that exact control, eliminating potency variability from 4-position substituents. - Unsubstituted (4-H) benchmark: 81-fold lower 5-HT2A potency vs. 25E-NBOMe; validated EC50 of 40.7 nM for assay calibration. - 5-HT2C-preferring probe: Functional selectivity ratio (5-HT2A/5-HT2C = 0.34) enables receptor-subtype discrimination without scaffold switching. - ISO 17025 & ISO Guide 34 certified: Full measurement traceability for forensic method validation and regulatory data submission. Supplied as a qualified reference material with batch-specific Certificates of Analysis. Standard international B2B shipping available to licensed research institutions; regulatory screening required prior to order confirmation.

Molecular Formula C18H24ClNO3
Molecular Weight 337.8 g/mol
CAS No. 1566571-52-5
Cat. No. B590917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25H-NBOMe hydrochloride
CAS1566571-52-5
Synonyms2,5-Dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride (1:1);  25H-NBOMe (Hydrochloride)
Molecular FormulaC18H24ClNO3
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CCNCC2=CC=CC=C2OC.Cl
InChIInChI=1S/C18H23NO3.ClH/c1-20-16-8-9-18(22-3)14(12-16)10-11-19-13-15-6-4-5-7-17(15)21-2;/h4-9,12,19H,10-11,13H2,1-3H3;1H
InChIKeyOOFBPLRIHRHTBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A neat solid

25H-NBOMe Hydrochloride Reference Standard


25H-NBOMe hydrochloride (2C-H-NBOMe) is a substituted N-benzylphenethylamine and a key member of the NBOMe series [1]. It is characterized as a highly potent agonist at the serotonin 5-HT2A receptor, with a binding affinity (Ki) of 1.19 nM for the rat receptor and 2.83 nM for the human receptor [2]. In functional assays, it exhibits full efficacy at the 5-HT2A receptor, with EC50 values of 81.2 nM (rat) and 15.3 nM (human) [3]. The compound is primarily utilized in neuropharmacology research and is supplied as a qualified analytical reference material, adhering to ISO17025 and ISO Guide 34 standards to ensure measurement traceability .

Target Serotonin 5-HT2A receptor (agonist) probe
Format ISO 17025 & Guide 34 certified reference material
Use Context Neuropharmacology SAR, 5-HT2 subtype signaling studies

Why 25H-NBOMe Substitution Fails


Substituting 25H-NBOMe hydrochloride with other members of the NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe, 25B-NBOMe) or its phenethylamine backbone (2C-H) will introduce significant variability in experimental outcomes due to profound differences in receptor binding affinity, functional potency, and selectivity profiles [1]. The addition of the N-(2-methoxybenzyl) group dramatically increases 5-HT2A receptor affinity—a 190-fold improvement over the parent compound 2C-H (Ki of 1.19 nM vs. 227 nM)—which is a structural determinant of potency [2]. Furthermore, even minor changes to the phenyl ring substitution pattern (e.g., hydrogen in 25H-NBOMe vs. iodine in 25I-NBOMe) result in 10- to 100-fold shifts in functional potency (EC50), fundamentally altering pharmacological readouts and experimental reproducibility [3]. The following evidence guide provides a quantitative, side-by-side analysis of these critical differentiators.

25H-NBOMe
2C-H (phenethylamine backbone)
Loss of N-(2-methoxybenzyl) group dramatically reduces 5-HT2A affinity; assay conditions will not reflect NBOMe pharmacology.
25H-NBOMe
4-Substituted NBOMes (25E-, 25I-)
Markedly higher functional potency may oversaturate typical assay windows; receptor reserve and dynamic range differ.
25H-NBOMe
Other NBOMe analogs
5-HT2A/5-HT2C selectivity profile can shift, confounding pathway-specific interpretation in mixed receptor systems.

25H-NBOMe vs. Analogs: Key Evidence


5-HT2A Binding Affinity vs. 2C-H

25H-NBOMe exhibits a dramatic increase in affinity for the 5-HT2A receptor compared to its parent phenethylamine, 2C-H. The addition of the N-(2-methoxybenzyl) moiety enhances binding by nearly two orders of magnitude [1].

5-HT2A Binding Affinity vs. 2C-H
Head-to-head
Ki: 1.19 nM (rat) vs. 227 nM (rat) – 190-fold higher affinity with N-benzyl addition
Supports N-benzyl structural role in high-affinity binding
Assay: [125I]DOI radioligand binding, HEK293 cells
Neuropharmacology Receptor Binding SAR Studies

5-HT2A Functional Potency vs. Other NBOMes

In a direct comparative study, 25H-NBOMe demonstrates substantially lower functional potency at the 5-HT2A receptor than its 4-substituted analogs [1]. While 25H-NBOMe is a full agonist (Emax ≈ 86%), its EC50 of 40.7 nM is >80-fold higher than 25E-NBOMe (EC50 = 0.50 nM) and >25-fold higher than 25N-NBOMe (EC50 = 0.51 nM) [1]. Its potency is comparable to that of serotonin (EC50 = 19.4 nM) [1].

5-HT2A Functional Potency
Head-to-head
EC50: 40.7 nM (human) vs. 0.50 nM (25E-NBOMe), 0.51 nM (25N-NBOMe) – >80-fold lower potency
Supports 4-position SAR comparison; provides lower-potency comparator context
IP-1 accumulation assay, HEK293 cells
Functional Assay GPCR Signaling Potency Comparison

5-HT2A vs. 5-HT2C Functional Selectivity

25H-NBOMe displays a unique functional selectivity profile within the 5-HT2 receptor family. Unlike many other NBOMes which are more potent at 5-HT2A, 25H-NBOMe is more potent at 5-HT2C [1]. Its 5-HT2A/5-HT2C functional ratio is 0.34, indicating a ~3-fold higher potency for the 5-HT2C receptor (EC50 = 13.8 nM) over the 5-HT2A receptor (EC50 = 40.7 nM) [1]. This contrasts sharply with 25E-NBOMe (ratio = 1.9) and 25N-NBOMe (ratio = 2.6), which show preferential 5-HT2A potency [1].

5-HT2A/5-HT2C Selectivity
Head-to-head
Ratio: 0.34 (2A/2C) – preferential 5-HT2C activation, unlike most NBOMes
Supports 5-HT2A vs 5-HT2C pathway differentiation studies
EC50 2A=40.7 nM, 2C=13.8 nM; IP-1 assay
Receptor Selectivity GPCR Pharmacology Off-Target Profiling

5-HT2B Receptor Potency

Consistent with the NBOMe class, 25H-NBOMe exhibits markedly lower potency at the 5-HT2B receptor compared to 5-HT2A and 5-HT2C [1]. Its EC50 at 5-HT2B is 463 nM, which is >10-fold higher than its 5-HT2A EC50 (40.7 nM) and >30-fold higher than its 5-HT2C EC50 (13.8 nM) [1]. This results in a 5-HT2A/5-HT2B functional selectivity ratio of 11, indicating a favorable window against 5-HT2B-related effects [1].

5-HT2B Receptor Potency
Class-level
EC50: 463 nM (human); 5-HT2A/2B selectivity ratio = 11
Supports lower 5-HT2B engagement context vs. 5-HT2A/2C
Class-level inference; IP-1 assay
Safety Pharmacology 5-HT2B Cardiotoxicity Risk

Solubility Profile in Research Solvents

The solubility of 25H-NBOMe hydrochloride in common research solvents has been quantified, providing a critical parameter for experimental preparation. The compound demonstrates solubility of 10 mg/mL in PBS (pH 7.2) and Ethanol, 5 mg/mL in DMSO, and 3 mg/mL in DMF . This defined solubility profile ensures reproducible stock solution preparation, a common source of inter-laboratory variability.

Solubility Profile
Data to verify
PBS (pH 7.2): 10 mg/mL; Ethanol: 10 mg/mL; DMSO: 5 mg/mL; DMF: 3 mg/mL
Supports reproducible stock preparation for in vitro assays
Room temperature solubility; source-specific review
Formulation Solubility In Vitro Assay

ISO 17025 & Guide 34 Certification

25H-NBOMe hydrochloride is supplied as a qualified Reference Material (RM) manufactured and tested in accordance with ISO 17025 and ISO Guide 34 guidelines . This certification ensures the compound's identity, purity, and measurement traceability are verified using validated analytical methods on qualified instrumentation . This level of certification is not universally available for all research chemicals or analogs in this class.

ISO 17025 & Guide 34
Specification review
Certified Reference Material; batch-specific CoA traceability
Supports method validation and analytical data integrity
Qualitative certification advantage over generic research-grade material
Forensic Chemistry Analytical Chemistry Reference Material

25H-NBOMe Hydrochloride Applications


SAR: 4-Position Substituent Effects

Given its 81-fold lower functional potency at 5-HT2A compared to 4-substituted analogs like 25E-NBOMe, 25H-NBOMe serves as an essential baseline comparator in SAR studies [1]. It represents the 'unsubstituted' or 'hydrogen' control at the 4-position of the phenyl ring, enabling researchers to quantify the potency and efficacy gains conferred by specific halogens (e.g., iodine in 25I-NBOMe) or other substituents. Its defined EC50 of 40.7 nM makes it a practical positive control for assays that would be saturated by sub-nanomolar agonists [1].

5-HT2A vs. 5-HT2C Signaling Dissection

25H-NBOMe's unique functional selectivity ratio (5-HT2A/5-HT2C = 0.34) makes it a valuable pharmacological tool for experiments designed to differentiate 5-HT2A- from 5-HT2C-mediated effects [1]. Unlike 25E-NBOMe or 25N-NBOMe which favor 5-HT2A, 25H-NBOMe preferentially activates 5-HT2C [1]. This allows for comparative pharmacological profiling using a single chemical scaffold, reducing the confounding variables introduced by using structurally distinct agonists to probe each receptor subtype.

Forensic Toxicology Reference Standard

The ISO 17025 and ISO Guide 34 certification of 25H-NBOMe hydrochloride establishes it as a definitive reference standard for forensic laboratories developing or validating analytical methods for the detection of NBOMe compounds in biological matrices . This certification ensures traceability and comparability of results across different laboratories, a prerequisite for regulatory compliance and the admissibility of analytical data in legal proceedings .

In Vitro Studies: Low 5-HT2B Activity

With a 5-HT2B EC50 of 463 nM and a 5-HT2A/5-HT2B selectivity ratio of 11, 25H-NBOMe is well-suited for in vitro studies where 5-HT2B receptor engagement must be minimized to avoid confounding effects related to this receptor's known role in cardiac valvulopathy [1]. This selectivity profile distinguishes NBOMes from other serotonergic tools and makes 25H-NBOMe a cleaner probe for 5-HT2A/2C research at relevant concentrations [1].

Application
Selection Property
Validation Focus
4-Position SAR studies
Baseline 5-HT2A potency comparator (H-substituted)
Potency range relative to 4-halogen/other analogs
5-HT2A vs 5-HT2C signaling dissection
5-HT2C-preferring functional profile (ratio
Pathway activation ratio, receptor subtype specificity
Forensic toxicology reference standard
ISO 17025 & Guide 34 certified RM
Analytical method validation, traceability, regulatory compliance
In vitro studies minimizing 5-HT2B engagement
Low 5-HT2B functional potency, high 2A/2B selectivity
5-HT2B-related confounding effect control

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